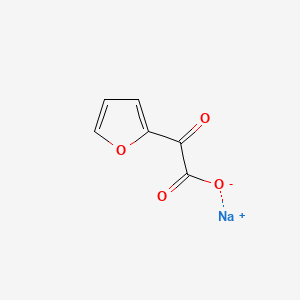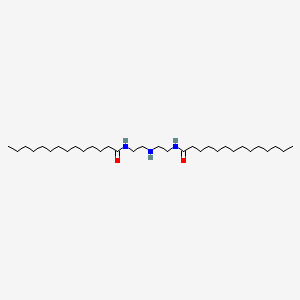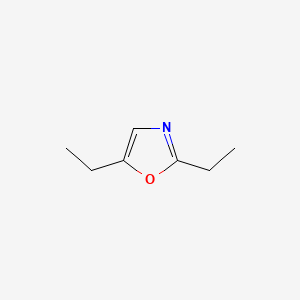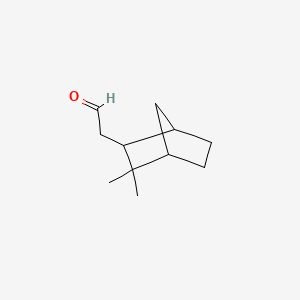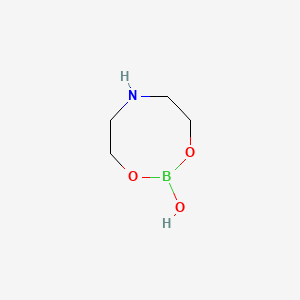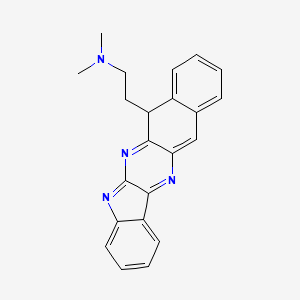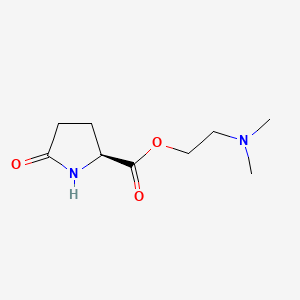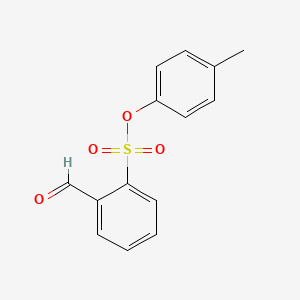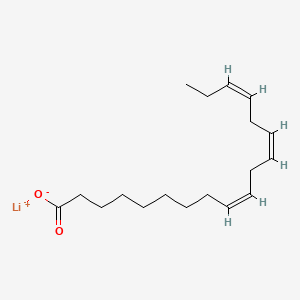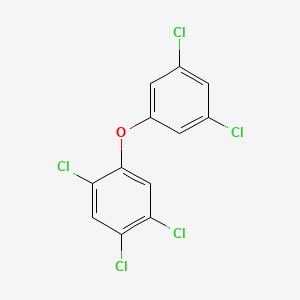
2,3',4,5,5'-Pentachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,4,5,5’-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) that has garnered significant attention due to its environmental persistence and potential health impacts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,5,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature.
Industrial Production Methods
Industrial production of 2,3’,4,5,5’-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purification typically involves distillation and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2,3’,4,5,5’-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Common reagents include zinc dust and hydrochloric acid, typically under reflux conditions.
Substitution: Common reagents include sodium hydroxide and various nucleophiles, often under elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Scientific Research Applications
2,3’,4,5,5’-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs and related compounds in various chemical reactions.
Biology: Studied for its effects on biological systems, including its potential to disrupt endocrine function and its bioaccumulation in organisms.
Medicine: Investigated for its toxicological effects and potential health impacts, including carcinogenicity and neurotoxicity.
Industry: Used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,3’,4,5,5’-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage. Additionally, the compound can interfere with hormone signaling pathways, leading to endocrine disruption.
Comparison with Similar Compounds
2,3’,4,5,5’-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls in its chemical structure and behavior. its specific pattern of chlorination gives it unique properties, such as its persistence in the environment and its specific toxicological effects.
Similar Compounds
2,3’,4,4’,5-Pentachlorodiphenyl ether: Another PCDE with a slightly different chlorination pattern.
2,2’,4,4’,5-Pentachlorodiphenyl ether: A PCB with a different arrangement of chlorine atoms.
2,3’,4,4’,5,5’-Hexachlorodiphenyl ether: A more highly chlorinated diphenyl ether with increased persistence and toxicity.
By understanding the properties and behavior of 2,3’,4,5,5’-Pentachlorodiphenyl ether, researchers can better assess its environmental impact and potential health risks, as well as develop strategies for its remediation and safe use.
Properties
CAS No. |
160282-04-2 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H |
InChI Key |
XIFRTJZLSYOLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



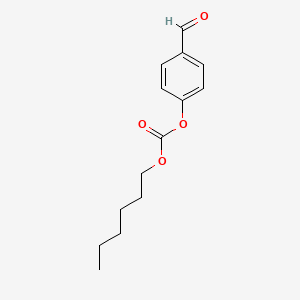
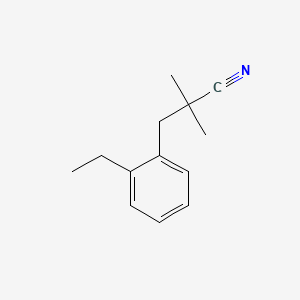
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)

